BenchChemオンラインストアへようこそ!

Methyl 4-((tert-butoxycarbonyl)amino)bicyclo[2.2.2]octane-1-carboxylate

bioisostere design linker geometry molecular recognition

Methyl 4-((tert-butoxycarbonyl)amino)bicyclo[2.2.2]octane-1-carboxylate (CAS 943845-74-7) is a conformationally rigid, saturated bicyclic amino acid derivative featuring a bicyclo[2.2.2]octane (BCO) scaffold with a bridgehead Boc-protected amine at the 4-position and a methyl ester at the 1-position. The BCO core is recognized as a three-dimensional bioisostere of the para-substituted phenyl ring, offering a bridgehead-to-bridgehead C–C distance of approximately 2.6 Å—closely mimicking the 2.8 Å spacing of para-phenyl while replacing planar aromaticity with a saturated, sp³-rich framework.

Molecular Formula C15H25NO4
Molecular Weight 283.36
CAS No. 943845-74-7
Cat. No. B3030688
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-((tert-butoxycarbonyl)amino)bicyclo[2.2.2]octane-1-carboxylate
CAS943845-74-7
Molecular FormulaC15H25NO4
Molecular Weight283.36
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC12CCC(CC1)(CC2)C(=O)OC
InChIInChI=1S/C15H25NO4/c1-13(2,3)20-12(18)16-15-8-5-14(6-9-15,7-10-15)11(17)19-4/h5-10H2,1-4H3,(H,16,18)
InChIKeyHNIMISROTAIHSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-((tert-butoxycarbonyl)amino)bicyclo[2.2.2]octane-1-carboxylate (CAS 943845-74-7): A Boc-Protected Bicyclo[2.2.2]octane Amino Ester Building Block for Medicinal Chemistry and PROTAC Linker Design


Methyl 4-((tert-butoxycarbonyl)amino)bicyclo[2.2.2]octane-1-carboxylate (CAS 943845-74-7) is a conformationally rigid, saturated bicyclic amino acid derivative featuring a bicyclo[2.2.2]octane (BCO) scaffold with a bridgehead Boc-protected amine at the 4-position and a methyl ester at the 1-position . The BCO core is recognized as a three-dimensional bioisostere of the para-substituted phenyl ring, offering a bridgehead-to-bridgehead C–C distance of approximately 2.6 Å—closely mimicking the 2.8 Å spacing of para-phenyl while replacing planar aromaticity with a saturated, sp³-rich framework . The compound carries a molecular formula of C₁₅H₂₅NO₄ and a molecular weight of 283.36 g/mol, with a calculated LogP of approximately 2.98, and is commercially supplied at typical purities of 97–98% .

Why Bicyclo[2.2.2]octane-Based Methyl Ester Building Blocks Cannot Be Interchanged: Functional Group Orthogonality and Scaffold-Dependent Physicochemical Trade-offs


Substituting Methyl 4-((tert-butoxycarbonyl)amino)bicyclo[2.2.2]octane-1-carboxylate with its closest analogs—the free carboxylic acid (CAS 863304-76-1) or the unprotected amine (CAS 135908-33-7)—introduces fundamentally different reactivity and physicochemical profiles that propagate through multi-step synthetic sequences. The Boc group provides acid-labile amine protection that is orthogonal to the methyl ester, enabling sequential deprotection strategies where the Boc group is cleaved with TFA while the methyl ester remains intact . Conversely, the carboxylic acid analog (LogP 2.46, LogD₅.₅ 1.84) is substantially more polar and ionizable at physiological pH, altering membrane permeability and complicating downstream coupling chemistry . At the scaffold level, the BCO core imposes a fixed bridgehead-to-bridgehead distance of 2.6 Å that differs meaningfully from both para-phenyl (2.8 Å) and bicyclo[1.1.1]pentane (BCP, 1.8 Å), directly impacting molecular recognition when used as a linker or bioisostere . These differences preclude simple one-for-one substitution without re-optimization of synthetic routes, pharmacokinetic properties, or target binding.

Quantitative Differentiation Evidence for Methyl 4-((tert-butoxycarbonyl)amino)bicyclo[2.2.2]octane-1-carboxylate Versus Closest Analogs


Bridgehead-to-Bridgehead Distance Precision: BCO Scaffold (2.6 Å) vs. para-Phenyl (2.8 Å) vs. BCP (1.8 Å)

The bicyclo[2.2.2]octane scaffold provides a bridgehead-to-bridgehead C–C distance of 2.6 Å, compared to 2.8 Å for the para-substituted phenyl ring and 1.8 Å for bicyclo[1.1.1]pentane (BCP), making BCO the closest saturated spatial mimic of para-phenyl geometry among common nonclassical bioisosteres . This 0.2 Å deviation from phenyl (vs. BCP's 1.0 Å deviation) positions BCO-based building blocks as the geometrically optimal choice when minimal perturbation of the parent phenyl scaffold is desired.

bioisostere design linker geometry molecular recognition

LogP Differential: Methyl Ester (2.98) vs. Carboxylic Acid Analog (2.46) – Implications for Membrane Permeability

The target compound Methyl 4-((tert-butoxycarbonyl)amino)bicyclo[2.2.2]octane-1-carboxylate exhibits a calculated LogP of 2.98, compared to the carboxylic acid analog 4-((tert-butoxycarbonyl)amino)bicyclo[2.2.2]octane-1-carboxylic acid (CAS 863304-76-1) with a LogP of 2.46 and a LogD (pH 5.5) of only 1.84 . The methyl ester thus offers a ΔLogP of +0.52 relative to the free acid, and at physiological pH the effective lipophilicity difference is even larger since the acid becomes substantially ionized. This positions the methyl ester as a superior intermediate for applications where higher membrane permeability or organic-phase partitioning is required, while retaining the option for subsequent ester hydrolysis to reveal the carboxylic acid.

lipophilicity drug-likeness ester prodrug strategy

Orthogonal Deprotection Selectivity: Boc Group Removed with TFA While Methyl Ester Remains Intact

The Boc protecting group in the target compound is cleavable under standard acidic conditions (e.g., 20–50% TFA in DCM), while the methyl ester at the bridgehead 1-position is stable under these same conditions . This contrasts directly with the unprotected amine analog methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate (CAS 135908-33-7), which lacks any protection and would undergo non-selective reaction at the amine during coupling steps. The Boc/methyl ester pair is orthogonal to the base-labile Fmoc protecting group commonly used in solid-phase peptide synthesis (SPPS), enabling sequential deprotection strategies where the Boc group is removed first (acid), followed by independent manipulation of the ester or other functionalities .

orthogonal protection solid-phase peptide synthesis PROTAC linker assembly

Metabolic Stability Gain with BCO Scaffold: Intrinsic Clearance Reduction (CLint 16 vs. 28 μL/min/mg) in Human Liver Microsomes

Incorporation of the bicyclo[2.2.2]octane scaffold in place of a para-substituted phenyl ring improved metabolic stability in human liver microsomes, as demonstrated in a direct head-to-head comparison using Imatinib analogs. The BCO-containing analog (compound 86) exhibited an intrinsic clearance (CLint) of 16 μL/min/mg protein, compared to 28 μL/min/mg for the parent phenyl-containing Imatinib—a 43% reduction in oxidative metabolism . This metabolic stabilization is attributed to the replacement of oxidizable aromatic C–H bonds with the fully saturated BCO cage, which lacks sites for CYP450-mediated aromatic hydroxylation.

metabolic stability human liver microsomes CYP450 metabolism

clogP Reduction Upon BCO Incorporation: −0.9 Units vs. Parent Phenyl (Imatinib Model System)

In a direct comparative study using the kinase inhibitor Imatinib as a model system, replacement of the central para-substituted phenyl ring with a bicyclo[2.2.2]octane scaffold reduced calculated logP (clogP) from 4.5 (Imatinib) to 3.6 (BCO analog 86)—a decrease of 0.9 log units . This reduction in lipophilicity, achieved while retaining the non-polar saturated scaffold character, contrasts with BCP-based replacements which can dramatically reduce lipophilicity (sometimes overshooting target ranges) and with the free carboxylic acid analog which introduces an ionizable center that dominates the logD profile at physiological pH.

lipophilic ligand efficiency clogP optimization phenyl replacement strategy

Solubility-Lipophilicity Trade-off: BCO vs. BCP Scaffolds for Linker Design

A systematic comparison of bicycloalkyl bioisosteres published in ChemMedChem demonstrated that while bicyclo[1.1.1]pentane-1,3-diyl (BCP) improves aqueous solubility by at least 50-fold relative to the parent phenyl, the bicyclo[2.2.2]octane-1,4-diyl (BCO) group led to more lipophilic molecules and did not confer the same solubility or nonspecific binding (NSB) benefits . This was corroborated by the Imatinib study where BCO incorporation decreased water solubility more than threefold (351 µM for Imatinib vs. 113 µM for the BCO analog) . This trade-off defines the strategic niche for BCO building blocks: they are preferred when the goal is to maintain or modestly tune lipophilicity while gaining metabolic stability, rather than when maximizing aqueous solubility is the primary objective (for which BCP or 2-oxa-BCO are superior).

aqueous solubility nonspecific binding scaffold selection strategy

Optimal Application Scenarios for Methyl 4-((tert-butoxycarbonyl)amino)bicyclo[2.2.2]octane-1-carboxylate in Drug Discovery and Chemical Biology


PROTAC Linker Assembly Requiring Orthogonal Deprotection and Rigid Spacer Geometry

When constructing heterobifunctional PROTAC degraders, the rigid BCO spacer provides a precisely defined 2.6 Å bridgehead-to-bridgehead distance that closely mimics the geometry of a para-substituted phenyl linker while eliminating aromatic planar interactions that can promote nonspecific binding . The Boc-protected amine and methyl ester termini offer orthogonal handles: the Boc group can be deprotected with TFA to reveal the free amine for coupling to an E3 ligase ligand (e.g., VHL or CRBN recruiters), while the methyl ester remains intact for subsequent hydrolysis or direct conjugation to a target protein ligand. This staged deprotection strategy is documented as a key advantage for modular PROTAC synthesis, and the BCO scaffold is already validated in commercial PROTAC linker portfolios including 4-BocNH-Bicyclo[2.2.2]octane-COOH and COOEt-bicyclo[2.2.2]octane-CHO variants .

Constrained Peptidomimetic Design Exploiting the BCO Scaffold as a Phenyl Bioisostere with Metabolic Stability Gains

In lead optimization programs where a central para-substituted phenyl ring in a peptide or small-molecule ligand has been identified as a metabolic soft spot, the BCO scaffold offers a saturated replacement that reduces intrinsic clearance by ~43% (CLint 16 vs. 28 μL/min/mg in human liver microsomes) while decreasing clogP by 0.9 units relative to the parent phenyl . The target compound, with its Boc-protected amine and methyl ester, serves as an ideal entry point for solid-phase peptide synthesis (SPPS) or solution-phase fragment coupling: the Boc group is compatible with Fmoc-SPPS conditions (stable to piperidine), and the methyl ester can be selectively hydrolyzed after chain elongation to reveal the carboxylic acid for further conjugation. This application is supported by established literature on bicyclic β-amino acid foldamers based on the related 2-aminobicyclo[2.2.2]octane-1-carboxylic acid (ABOC) scaffold .

Fragment-Based Drug Discovery and DNA-Encoded Library (DEL) Synthesis Requiring sp³-Rich, Three-Dimensional Building Blocks

The pharmaceutical industry has increasingly prioritized fraction sp³ (Fsp³) as a key descriptor of drug-likeness, with higher Fsp³ correlating with reduced attrition in clinical development. The bicyclo[2.2.2]octane core of this compound has an Fsp³ of 1.0 (all carbon atoms are sp³-hybridized), representing the maximum possible three-dimensional character for a carbon-based scaffold, compared to an Fsp³ of 0.0 for a phenyl ring . The Boc-protected amine provides a validated handle for on-DNA coupling in DEL synthesis, while the methyl ester enables subsequent diversification via amide bond formation, saponification, or reduction. The compound's commercial availability at 97–98% purity from multiple suppliers ensures batch-to-batch consistency required for library synthesis workflows .

Synthesis of CNS-Penetrant Drug Candidates Leveraging Balanced Lipophilicity (clogP ~3–4 Window)

For central nervous system (CNS) drug discovery, maintaining an optimal lipophilicity range (clogP ~2–4) is critical for balancing blood-brain barrier penetration with acceptable metabolic stability and low efflux transporter recognition. The BCO scaffold, when incorporated as a phenyl replacement, reduces clogP by approximately 0.9 units relative to the parent phenyl (from 4.5 to 3.6 in the Imatinib model), placing it within the CNS-favorable range while the saturated cage structure avoids the planar aromatic character associated with P-glycoprotein (P-gp) efflux susceptibility . The target compound's methyl ester further contributes modestly higher LogP (2.98) compared to the carboxylic acid analog (2.46), providing a permeability advantage. This makes the Boc-protected methyl ester BCO building block a strategically preferred intermediate for CNS programs where iterative optimization of both permeability and metabolic stability is required .

Quote Request

Request a Quote for Methyl 4-((tert-butoxycarbonyl)amino)bicyclo[2.2.2]octane-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.